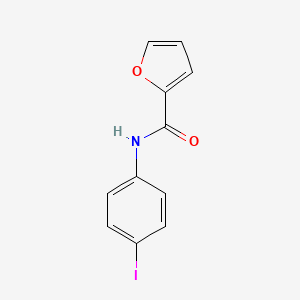

N-(4-iodophenyl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-iodophenyl)-2-furamide is a compound that can be synthesized through palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones, leading to multisubstituted furans. These furans feature substituents derived from the alkynyl and imine moieties, with the 2-iodophenyl group serving as a versatile handle for further chemical transformations (Lu, Wu, & Yoshikai, 2014).

Synthesis Analysis

The synthesis involves palladium(II)-catalyzed reactions and is optimized to achieve high yields under mild conditions. The method provides a pathway for creating various furamide derivatives with potential applications in medicinal chemistry and materials science (Lu, Wu, & Yoshikai, 2014).

Molecular Structure Analysis

Crystallographic studies of related compounds indicate that N-(4-iodophenyl)-2-furamide derivatives can form complex three-dimensional framework structures, which are stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking (Wardell, Skakle, Low, & Glidewell, 2005).

Chemical Reactions and Properties

N-(4-iodophenyl)-2-furamide serves as a precursor for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various bioactive molecules with antibacterial activities. These properties are validated through both experimental and computational studies, showcasing the compound's versatility as a chemical building block (Siddiqa et al., 2022).

Physical Properties Analysis

While specific studies on N-(4-iodophenyl)-2-furamide's physical properties are scarce, analogous compounds exhibit distinct crystal structures and thermal behaviors. For example, related N-mustards crystallize in specific space groups, and their structural analyses reveal insights into bond angles and hybridization effects, which may also apply to N-(4-iodophenyl)-2-furamide derivatives (Galešić & Vlahov, 1990).

Chemical Properties Analysis

The compound's reactivity is characterized by its involvement in key organic reactions, including iodofunctionalization and palladium-catalyzed cyclizations. These reactions underscore the compound's utility in synthesizing iodine-substituted enamides and other complex organic structures, highlighting its significant chemical versatility and potential for generating diverse molecular architectures (Li et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(4-iodophenyl)-2-furamide serves as an intermediary in the synthesis of complex molecules, demonstrating the versatility of its iodophenyl group. For instance, the palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones forms multisubstituted furans, where the 2-iodophenyl group of the furan product acts as a versatile handle for further transformations, indicating its potential in synthetic chemistry (Lu, Wu, & Yoshikai, 2014). Additionally, the oxidative copolymerization of para-functionalized phenols catalyzed by horseradish peroxidase, followed by thermocrosslinking via Diels-Alder and cycloaddition reactions, highlights its role in developing crosslinked materials with significant commercial interest (Reihmann & Ritter, 2001).

Biomedical Applications

The structural modification of N-(4-iodophenyl)-2-furamide and related compounds has led to the discovery of molecules with notable biological activities. A study on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their antibacterial activities against drug-resistant strains demonstrates the potential of these compounds in addressing antibiotic resistance, a growing concern in medical science (Siddiqa et al., 2022). Similarly, the enzymatic synthesis of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers sustainable alternatives to traditional polymers, showcasing the application of N-(4-iodophenyl)-2-furamide derivatives in developing environmentally friendly materials (Jiang et al., 2015).

Molecular Recognition and Sensing

The unique structural features of N-(4-iodophenyl)-2-furamide analogs facilitate specific molecular interactions, making them suitable for sensing and recognition applications. A phenoxazine-based fluorescent chemosensor, incorporating a furan-2-carboxamide group, was developed for the discriminative detection of Cd2+ and CN− ions, illustrating the compound's utility in environmental monitoring and bio-imaging (Ravichandiran et al., 2020).

Propiedades

IUPAC Name |

N-(4-iodophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZULKQKLXQZPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)